REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[CH:8](OCC)=[CH2:9]>>[CH:8]([O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][OH:6])=[CH2:9]
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
mercuric acetate Hg(CH3COO)2
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with condenser and inlets for the reactants
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Type
|
CUSTOM
|
Details
|
The product is recovered by extraction with methylene chloride
|
Type
|
CUSTOM
|
Details
|
is separated from the corresponding divinyl ether by distillation
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mol | |
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |